This compound falls under the category of heterocyclic organic compounds, specifically those containing a piperazine ring. Its structural composition includes:
The compound can be identified by its IUPAC name, which reflects its chemical structure.
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-ethylpiperazine. The reaction conditions are crucial for optimizing yield and purity:
For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Automated systems help maintain precise control over reaction parameters such as temperature and pressure, which are critical for achieving high purity levels in the final product.
The molecular structure of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine can be described as follows:
The compound features a piperazine ring that adopts a chair conformation, which is common for piperazines. The bromothiophene moiety adds to the compound's rigidity and influences its interactions with biological targets.
Crystallographic studies may reveal specific geometric parameters, such as bond lengths and angles, which are essential for understanding the compound's reactivity and interaction with other molecules.
1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
The mechanism of action for 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems.
Due to its structural characteristics, this compound is being explored for potential therapeutic uses, including antimicrobial and anticancer activities.
1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine has several significant applications:
The ongoing research into this compound aims to elucidate further its biological mechanisms and potential applications in drug development and material sciences, making it a valuable subject of study within organic chemistry and pharmacology.
The systematic IUPAC name 1-[(5-bromothiophen-2-yl)methyl]-4-ethylpiperazine follows strict nomenclature rules for heterocyclic compounds. The parent structure is piperazine (a six-membered di-nitrogen heterocycle), selected as the principal chain due to its higher priority according to IUPAC's hierarchical system for heteroatoms (N > S). The numbering assigns position "1" to the nitrogen atom bearing the [(5-bromothiophen-2-yl)methyl] substituent, while position "4" denotes the nitrogen atom substituted with an ethyl group (-CH₂CH₃). The prefix [(5-bromothiophen-2-yl)methyl] describes a thiophene ring brominated at carbon-5, attached via its carbon-2 to a methylene linker (-CH₂-) [1].
The molecular formula C₁₁H₁₇BrN₂S confirms the elemental composition: 11 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, and one sulfur atom. This aligns with the compound's structural features—a disubstituted piperazine core with ethyl and bromothiophenylmethyl groups. The 289.24 g/mol molecular weight derives from precise atomic mass summation [1]. Alternative chemical representations include the SMILES notation (CCN1CCN(CC2=CC=C(Br)S2)CC1), which encodes atomic connectivity, and the canonical SMILES format essential for database searches. These representations provide machine-readable descriptions of molecular structure that complement systematic naming [1] [10].
Table 1: Nomenclature and Chemical Identifiers of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine |
CAS Registry Number | 414876-29-2 |
Molecular Formula | C₁₁H₁₇BrN₂S |
Molecular Weight | 289.24 g/mol |
SMILES Notation | CCN1CCN(CC2=CC=C(Br)S2)CC1 |
InChIKey Identifier | Not directly provided in sources; analogues use similar formats (e.g., ICTSOUROTZTVHN for methyl variant) |
Structural analogues within the piperazine-thiophene hybrid family exhibit targeted modifications at two key sites: the piperazine nitrogen substituents and the bromothiophene ring position. The most direct analogue replaces the ethyl group with a methyl group, yielding 1-((5-bromothiophen-2-yl)methyl)-4-methylpiperazine (CAS: 414883-01-5, MW: 275.21 g/mol). This minor alteration reduces steric bulk while maintaining the electron-donating character of the alkyl substituent [2] [10]. Bromine position isomers significantly alter electronic distribution; 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine (CAS: 364794-30-9) shifts the bromine from carbon-5 to carbon-4 on the thiophene ring, potentially altering molecular dipole moments and solid-state packing [10].
More complex derivatives extend functionalization beyond simple alkyl groups. 1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine incorporates a sulfonyl bridge (-SO₂-) instead of methylene, dramatically increasing polarity and hydrogen-bonding capacity (MW: 361.7 g/mol as hydrochloride salt). This modification transforms the molecule from a flexible base to a rigid sulfonamide with potential protease affinity [7]. Another structural expansion appears in 1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine, where a butynyloxy linker connects a piperidine ring to the piperazine-thiophene core (MW: 426.4 g/mol). This extended scaffold enhances conformational flexibility and may improve blood-brain barrier penetration [9].
Table 2: Key Structural Analogues of Piperazine-Thiophene Hybrid Compounds
Structural Modification Site | Analogue Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
N-Alkyl Group | 1-((5-Bromothiophen-2-yl)methyl)-4-methylpiperazine | C₁₀H₁₅BrN₂S | 275.21 |
Bromothiophene Position | 1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine | C₁₀H₁₅BrN₂S | 275.21 |
Linker Chemistry | 1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine·HCl | C₉H₁₄BrClN₂O₂S₂ | 361.70 |
Extended Hybrid Scaffold | 1-[4-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine | C₁₉H₂₈BrN₃OS | 426.40 |
The bromothiophene moiety in 1-[(5-bromothiophen-2-yl)methyl]-4-ethylpiperazine exhibits distinct electronic properties compared to other brominated heterocycles. Thiophene's sulfur atom contributes electron-rich aromatic character with a polarizable σ-system, enhancing π-stacking capability and metal coordination potential. Bromine at the electron-rich C5 position creates a orthogonal dipole moment relative to the ring plane, facilitating halogen bonding interactions absent in simple phenyl analogues. This contrasts sharply with brominated benzene derivatives like 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-ethylpiperazine (CAS: 5267-60-7), where bromine's electrophilicity diminishes due to benzene's lower electron density and competing methoxy substituents [4].
Replacing thiophene with triazole rings yields pharmaceutically relevant scaffolds. Recent research demonstrates that 5-(5-bromothiophen-2-yl)-1,2,4-triazole-3-thiones exhibit dual antimicrobial and anticancer activities. These compounds exploit bromine as a hydrogen-bond acceptor in DNA gyrase inhibition (IC₅₀ values <25 μM) and cyclin-dependent kinase binding, leveraging thiophene's planar geometry for intercalation. The triazole-thiophene hybrids maintain bromine's steric bulk while introducing additional hydrogen-bonding sites unavailable in simple piperazine conjugates [3].
Brominated scaffolds in drug development prioritize specific molecular interactions:
These features position bromothiophene-containing scaffolds as versatile intermediates for anticancer and antimicrobial agents, evidenced by their prominence in kinase inhibitor patents and DNA-interactive agents [3] [6].
Table 3: Comparative Electronic and Biological Properties of Brominated Heterocycles
Heterocyclic Core | Key Electronic Features | Dominant Molecular Interactions | Reported Biological Activities |
---|---|---|---|
5-Bromothiophene | - High π-electron density - Orthogonal C-Br dipole - Sulfur polarizability | - Halogen bonding - π-π stacking - S···C=O chalcogen bonding | - Kinase inhibition - Antimicrobial activity - DNA intercalation |
Bromobenzene | - Moderate electron density - Resonance-driven Br polarity - Oxygen substituent effects | - Hydrophobic interactions - Resonance-assisted H-bonding - Limited halogen bonding | - PARP inhibition (patent applications) - Antineoplastic agents |
Bromo-triazole | - Dual H-bond acceptors - Acidic NH protons - Bromine-thione synergy | - H-bond donation/acceptance - Metal coordination - Charge transfer complexes | - DNA gyrase inhibition - CDK2/p53-MDM2 binding - Broad-spectrum antimicrobials |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: